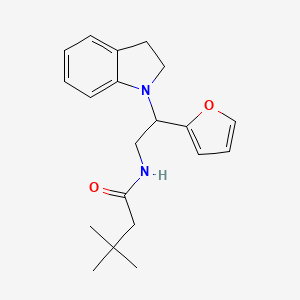

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide is a structurally complex amide featuring a 3,3-dimethylbutanamide backbone linked to an ethyl group substituted with a furan-2-yl ring and an indolin-1-yl moiety. The branched 3,3-dimethylbutanamide moiety likely contributes to lipophilicity, influencing membrane permeability and metabolic stability. This compound’s unique combination of heterocycles and substituents positions it as a candidate for pharmacological or agrochemical applications, though its specific biological profile remains underexplored in the provided evidence.

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-20(2,3)13-19(23)21-14-17(18-9-6-12-24-18)22-11-10-15-7-4-5-8-16(15)22/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZAVKMJIXBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling reactions: The furan and indole units can be coupled using a suitable linker, such as a halogenated ethyl compound, under palladium-catalyzed cross-coupling conditions.

Amidation: The final step involves the formation of the butanamide group through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The indole moiety can be reduced to form indoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the indole moiety could produce indoline derivatives.

Applications De Recherche Scientifique

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide and related amides:

Key Observations:

Heterocyclic Substituents: The furan-2-yl group in the target compound contrasts with indazole in ADB-BUTINACA and tetrahydrofuran in cyprofuram. Aromatic furan may enhance electron-rich interactions compared to saturated tetrahydrofuran, while indazole’s nitrogen-rich structure (ADB-BUTINACA) could improve receptor binding.

Functional Group Effects: The 3,3-dimethylbutanamide backbone is shared with ADB-BUTINACA and diclocymet but differs from benzamide () or cyclopropanecarboxamide (cyprofuram). This branching may increase lipophilicity, favoring blood-brain barrier penetration in pharmacological contexts. Electron-withdrawing groups (e.g., cyano in diclocymet) enhance reactivity in agrochemicals, whereas the target compound’s neutral furan and indoline may prioritize stability.

Biological Implications: ADB-BUTINACA’s indazole moiety is critical for cannabinoid receptor agonism, suggesting that the target compound’s indoline and furan groups might target different receptors or enzymes. The absence of halogen substituents (cf. diclocymet’s chlorine) may reduce environmental persistence, aligning the target compound with pharmaceutical rather than pesticidal applications.

Activité Biologique

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide is C19H22N2O2. Its structure features a furan ring and an indole moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing furan and indole derivatives often interact with biological targets such as enzymes and receptors. The proposed mechanisms include:

- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, inhibiting DNA-dependent enzymes, which is crucial for their antitumor activity .

- Receptor Modulation : The compound may act as a modulator for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing analgesic effects .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide. For example:

- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) showed significant cytotoxicity with IC50 values ranging from 0.85 μM to 6.75 μM depending on the compound structure and assay type (2D vs. 3D cultures) .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 8 | A549 | 6.75 ± 0.19 | 2D |

| Compound 8 | HCC827 | 6.26 ± 0.33 | 2D |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound 9 | A549 | 4.01 ± 0.95 | 3D |

Antimicrobial Activity

Some derivatives of furan compounds have shown promising antimicrobial properties against various bacterial strains. This suggests that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide may also possess similar activity, warranting further investigation.

Case Studies

- Study on Antitumor Activity : A study published in PMC evaluated several furan derivatives against lung cancer cell lines using both MTS cytotoxicity and BrdU proliferation assays. The results indicated that compounds with furan rings exhibited higher cytotoxicity in 2D cultures compared to their performance in 3D cultures .

- Neuropharmacological Evaluation : In a mouse model assessing neuropathic pain, derivatives like DM490 were tested for their effects on nAChRs, showing potential pain-relieving properties which could be extrapolated to similar compounds like N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.